molecular formula C16H11FN2O3 B13842546 Methyl 2-(4-fluorophenyl)-3-oxo-3,4-dihydroquinoxaline-6-carboxylate

Methyl 2-(4-fluorophenyl)-3-oxo-3,4-dihydroquinoxaline-6-carboxylate

Cat. No.: B13842546
M. Wt: 298.27 g/mol
InChI Key: JPFCQBKYIPOPQD-UHFFFAOYSA-N
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Description

Methyl 2-(4-fluorophenyl)-3-oxo-3,4-dihydroquinoxaline-6-carboxylate is a chemical compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of a fluorophenyl group, a methyl ester, and a dihydroquinoxaline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-fluorophenyl)-3-oxo-3,4-dihydroquinoxaline-6-carboxylate typically involves multi-step reactions. One common method includes the condensation of 4-fluoroaniline with diethyl oxalate to form an intermediate, which is then cyclized to produce the quinoxaline core. The final step involves esterification with methanol to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-fluorophenyl)-3-oxo-3,4-dihydroquinoxaline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinoxaline derivatives with varying degrees of oxidation.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Substituted quinoxaline derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 2-(4-fluorophenyl)-3-oxo-3,4-dihydroquinoxaline-6-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit histone deacetylases, which play a critical role in gene expression regulation. This inhibition can result in altered cellular functions and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-fluorophenyl)-3-oxo-3,4-dihydroquinoxaline-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H11FN2O3

Molecular Weight

298.27 g/mol

IUPAC Name

methyl 2-(4-fluorophenyl)-3-oxo-4H-quinoxaline-6-carboxylate

InChI

InChI=1S/C16H11FN2O3/c1-22-16(21)10-4-7-12-13(8-10)19-15(20)14(18-12)9-2-5-11(17)6-3-9/h2-8H,1H3,(H,19,20)

InChI Key

JPFCQBKYIPOPQD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(C(=O)N2)C3=CC=C(C=C3)F

Origin of Product

United States

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